4-Amino-1-methylpiperidin-2-one

Description

Significance of Piperidinone Scaffolds in Modern Chemical Research

Piperidinone scaffolds, which are core components of numerous natural products and synthetic compounds, are of significant interest in pharmaceutical research. semanticscholar.orgacs.org The piperidine (B6355638) ring is a frequently encountered motif in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net In 2014, it was reported that 59% of small-molecule drugs approved by the FDA contained a nitrogen heterocycle. researchgate.net The versatility of the piperidinone framework allows for the synthesis of complex organic molecules. researchgate.net Modifications to the piperidinone ring, particularly at various positions, can significantly influence the biological and physical properties of a drug. researchgate.net This makes the piperidinone scaffold a valuable tool in drug discovery and development, with applications ranging from central nervous system modulators to anticancer agents. researchgate.netfrontiersin.org

Overview of Cyclic Amides in Organic Synthesis and Medicinal Chemistry

Cyclic amides, also known as lactams, are fundamental functional groups in organic chemistry with wide-ranging applications. fiveable.me Their synthesis is a critical transformation in both synthetic organic and medicinal chemistry. buet.ac.bd Amide bonds are prevalent in a vast number of pharmaceuticals, natural products, and biologically active compounds. pulsus.com The unique structural and electronic properties of cyclic amides contribute to their diverse biological activities, which include antiviral and antimitotic effects. buet.ac.bd The formation of these structures can be achieved through various methods, including the acid-catalyzed rearrangement of cyclic oximes, a process known as the Beckmann rearrangement. pulsus.com

Structural Context of 4-Amino-1-methylpiperidin-2-one within Saturated Nitrogen Heterocycles

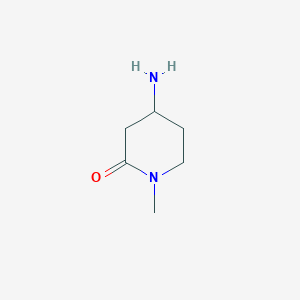

Saturated nitrogen heterocycles are a cornerstone of medicinal chemistry, with a large proportion of medicinally relevant molecules containing these structures. nih.gov These cyclic systems, rich in sp3-hybridized carbon centers, provide three-dimensional diversity that is crucial for biological activity and favorable physicochemical properties. nih.gov this compound is a derivative of piperidine, a six-membered saturated nitrogen heterocycle. msu.edu Its structure features a piperidin-2-one core, indicating a carbonyl group at the second position of the ring, an amino group at the fourth position, and a methyl group attached to the nitrogen atom. This specific arrangement of functional groups, including an amine and a lactam within a saturated heterocyclic ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 90673-40-8 fluorochem.co.uk |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CN1CCC(N)CC1=O fluorochem.co.uk |

| InChI Key | LWTXSDPDYITAAF-UHFFFAOYSA-N fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXSDPDYITAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90673-40-8 | |

| Record name | 4-Amino-1-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90673-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Investigations of 4 Amino 1 Methylpiperidin 2 One Synthesis

Elucidation of Detailed Reaction Mechanisms in Piperidinone Formation

The formation of the piperidinone ring is a cornerstone of many synthetic routes. Understanding the precise mechanism is key to controlling the reaction outcome.

The synthesis of a 2-piperidinone ring, the core structure of 4-Amino-1-methylpiperidin-2-one, is typically achieved through intramolecular cyclization of a suitable linear precursor. Common strategies include intramolecular Claisen-type condensations (like the Dieckmann cyclization) or amide formation followed by ring closure. youtube.comyoutube.com

For a compound like this compound, a plausible synthetic precursor would be a δ-amino ester or a related activated carboxylic acid derivative. The cyclization mechanism would likely proceed as follows:

Activation: In an acid-catalyzed mechanism, the carbonyl oxygen of the ester group is protonated, increasing the electrophilicity of the carbonyl carbon. youtube.com In a base-catalyzed mechanism, the amine nucleophile is deprotonated, increasing its nucleophilicity.

Nucleophilic Attack: The primary or secondary amine at the δ-position of the carbon chain acts as a nucleophile, attacking the activated carbonyl carbon of the ester or acid. This intramolecular attack leads to the formation of a tetrahedral intermediate. youtube.com

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating a leaving group (e.g., an alcohol from an ester precursor) to form the stable six-membered lactam ring. youtube.comyoutube.com

A prominent example of a cyclization reaction is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a β-keto ester. youtube.com While not directly applicable to the amino-substituted target, the principle of intramolecular cyclization driven by the formation of a stable ring system is fundamental. youtube.com

Detailed transition state analysis and the mapping of reaction energy profiles are typically performed using computational chemistry methods. Such studies for the specific synthesis of this compound are not publicly available.

However, for related cyclization reactions, these analyses provide critical insights. For instance, in a Dieckmann cyclization, calculations would determine the energy barriers for the deprotonation to form the enolate, the subsequent nucleophilic attack to form the cyclic intermediate, and the final elimination step. youtube.com This analysis helps identify the rate-determining step and understand how substituents on the carbon backbone or the nitrogen atom would influence the reaction kinetics and thermodynamics. For the formation of the this compound ring, the conformational energetics of the six-membered ring in the transition state would be a key factor in determining the reaction's feasibility and rate.

Influence of Catalytic Systems on Reaction Mechanisms and Selectivity

Catalysts play a pivotal role in the synthesis of piperidinones, influencing reaction rates, yields, and selectivity. The choice of catalyst can fundamentally alter the reaction pathway.

In many piperidinone syntheses, simple acid or base catalysis is sufficient to promote cyclization. nih.gov For instance, concentrated hydrochloric acid is used to catalyze the cyclization of certain aldehydes to form piperidines. nih.gov However, more sophisticated catalytic systems are employed for complex transformations, such as multi-component reactions. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the one-pot, multi-component synthesis of functionalized piperidines. researchgate.net Ammonium (B1175870) acetate (B1210297) often plays a dual role, acting as both a catalyst and a nitrogen source in the formation of the piperidine (B6355638) ring. nih.govhse.ru

The table below summarizes various catalytic systems used in the synthesis of related piperidinone and piperidine structures.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Outcome | Reference |

| K₂CO₃ | Three-component condensation | Base catalyst | Cost-effective, green solvent system | researchgate.net |

| ZrCl₄ | Multi-component condensation | Lewis acid catalyst | Good yields, short reaction times | researchgate.net |

| Ammonium Acetate | Five-component reaction | Base and nitrogen source | High diastereoselectivity | nih.gov |

| MeAlCl₂ | Prins cyclisation | Lewis acid catalyst | High diastereoselectivity (trans) | nih.gov |

| Rhodium complexes | Asymmetric hydrogenation | Metal catalyst with chiral ligand | High enantioselectivity | acs.org |

For the synthesis of this compound, the choice of catalyst would be critical, especially if starting from precursors that could undergo side reactions. A carefully selected Lewis acid or a specific base could enhance the rate of the desired intramolecular cyclization over potential intermolecular polymerization.

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses

While this compound itself is not chiral, the principles of stereochemical control are paramount in the synthesis of many pharmaceutical agents containing piperidinone scaffolds. Understanding these mechanisms is essential for producing specific stereoisomers.

The enantioselective synthesis of chiral piperidinones and their derivatives is a significant area of research, often relying on asymmetric catalysis. acs.org Chiral amines, for example, are key structural motifs in many drugs, and their synthesis often involves the asymmetric hydrogenation of prochiral precursors like enamides or imines. acs.org

The origin of enantioselectivity typically lies in the interaction between the substrate and a chiral catalyst, which creates a diastereomeric transition state. The transition state leading to one enantiomer is energetically favored over the one leading to the other. This is often achieved using transition metal catalysts (e.g., Rhodium, Iridium, Ruthenium) complexed with chiral ligands. acs.orgsnnu.edu.cnorganic-chemistry.org For example, rhodium complexes with chiral phosphine (B1218219) ligands like WalPhos have been used for the highly enantioselective hydrogenation of heterocyclic β-aminoacrylates to provide chiral piperidone variants. acs.org

Another strategy involves catalytic asymmetric ring-opening reactions, where a chiral molybdenum or ruthenium catalyst can desymmetrize a prochiral starting material to produce an enantioenriched piperidine derivative. nih.gov

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity and are often used to synthesize highly substituted piperidinones. nih.govhse.ru These reactions frequently exhibit high levels of diastereoselectivity, meaning that out of several possible diastereomers, one is formed preferentially.

A novel five-component reaction to synthesize polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate was found to be highly stereoselective, with only one diastereomer being formed. nih.gov The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Mannich reactions. nih.govexlibrisgroup.com The observed diastereoselectivity is controlled by the steric and electronic interactions between the various components within the reaction cascade, guiding the formation of the most thermodynamically stable diastereomer. hse.ru Similarly, copper(I)-catalyzed reductive aldol (B89426) cyclizations have been used for the highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. acs.org

The table below highlights examples of diastereoselective syntheses of piperidinone-related structures.

| Reaction Type | Key Reagents | Stereochemical Outcome | Reference |

| Five-component cascade | Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate | High diastereoselectivity (single diastereomer) | nih.gov |

| Four-component cascade | Dicyano olefins, aromatic aldehydes, pyridinium (B92312) ylides, ammonium acetate | High diastereoselectivity (three stereocenters) | hse.ru |

| Reductive Aldol Cyclization | α,β-unsaturated amides, ketones, Cu(I) catalyst | High diastereoselectivity (>95:5) | acs.org |

| Prins Cyclisation | Aldehydes, MeAlCl₂ or HCl catalyst | Catalyst-dependent diastereoselectivity (cis vs. trans) | nih.gov |

Computational and Theoretical Studies of 4 Amino 1 Methylpiperidin 2 One

Density Functional Theory (DFT) Applications in Piperidinone Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. For piperidinone derivatives, DFT is instrumental in predicting and understanding their chemical transformations.

Prediction and Validation of Reaction Mechanisms

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For a molecule like 4-Amino-1-methylpiperidin-2-one, several reactions could be envisaged, including nucleophilic additions, eliminations, and ring-opening reactions.

Theoretical studies on related lactams, such as 3-oxo-β-lactams, have demonstrated the capability of DFT to elucidate complex reaction pathways. For instance, research has shown that the reaction of 3-oxo-β-lactams with primary amines can lead to different products, including 3-imino-β-lactams, α-aminoamides, or ethanediamides, depending on the substituents on the lactam ring. researchgate.net DFT calculations were crucial in explaining these divergent outcomes by identifying the transition states and intermediates involved in each pathway. researchgate.net

For this compound, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack. The amino group at the 4-position, for example, could act as a nucleophile, potentially participating in intramolecular reactions or influencing the reactivity of the adjacent carbonyl group. DFT calculations could model the protonation states of the amino group and the carbonyl oxygen to predict their relative reactivity under different pH conditions.

Analysis of Energetic Landscapes and Reaction Barriers

A key application of DFT is the calculation of the energetic landscapes of reactions, which includes the relative energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the highest energy transition state determines the activation energy, a critical factor in reaction kinetics.

In the context of piperidinone chemistry, DFT has been used to calculate the activation energies for various transformations. For example, in the study of the aminolysis of phenyl acetates, a related reaction involving amide bond formation, DFT at the B3LYP/6-31+G(d,p) level was employed to predict the barrier heights for the rate-determining step. nih.gov These theoretical predictions were found to correlate well with experimental kinetic data. nih.gov

For this compound, DFT could be used to calculate the energy barriers for various potential reactions, such as N-acylation of the amino group or reactions involving the carbonyl functionality. This would provide valuable insights into the kinetic stability of the molecule and the feasibility of different synthetic modifications. The table below illustrates hypothetical reaction barrier data that could be generated for reactions involving a substituted piperidinone, based on typical DFT calculation outputs.

| Reaction Type | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| N-Acylation | This compound + Acetyl Chloride | N-(1-methyl-2-oxopiperidin-4-yl)acetamide | 15.2 |

| Aldol (B89426) Condensation | This compound + Benzaldehyde (B42025) | (E)-3-(benzylidene)-4-amino-1-methylpiperidin-2-one | 22.5 |

| Ring Opening | This compound + H₂O | 4-Amino-5-(methylamino)pentanoic acid | 35.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional conformation of a molecule is intimately linked to its properties and biological activity. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of flexible molecules like this compound.

The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic interactions.

MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the transitions between them. For instance, MD simulations have been used to study the conformational changes in opioid peptide analogs containing piperidine-like structures, highlighting the importance of conformational flexibility for biological activity. nih.gov In another study, MD simulations were employed to investigate the opening and closing of a DEAD-box helicase upon ATP binding, demonstrating the power of this technique in understanding protein-ligand interactions. nih.gov

Theoretical Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties. These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

Computational chemistry plays a crucial role in QSAR/QSPR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. For a series of piperidinone derivatives, these descriptors could include steric parameters, electrostatic potentials, and quantum chemical descriptors like HOMO and LUMO energies.

A study on 3,5-bis(arylidene)-4-piperidone derivatives successfully developed QSAR models to predict their cytotoxic activity. nih.gov The models revealed that molecular density and certain topological and geometrical indices were key determinants of cytotoxicity. nih.gov Similarly, QSAR studies on N-benzylpiperidine analogs have been used to develop models for their inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease research. semanticscholar.org

For this compound, a QSAR or QSPR study would involve synthesizing a series of analogs with variations at the 4-position or on the ring nitrogen. By measuring a specific property (e.g., receptor binding affinity, solubility) and calculating a set of molecular descriptors for each analog, a predictive model could be developed. The following table presents a hypothetical set of descriptors that could be used in such a study.

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 128.17 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | -0.5 |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | -8.5 eV |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | 1.2 eV |

Note: The values in this table are hypothetical and for illustrative purposes only.

Electronic Structure and Bonding Analysis within the Piperidinone Framework

The electronic structure of a molecule, which describes the distribution of its electrons, is fundamental to its chemical and physical properties. Computational methods provide detailed insights into the electronic structure and bonding within the piperidinone framework.

Natural Bond Orbital (NBO) analysis is a popular method for studying bonding and charge distribution in molecules. It can identify key donor-acceptor interactions that contribute to molecular stability. For this compound, NBO analysis could reveal the nature of the C-N bonds within the ring, the polarization of the carbonyl group, and any hyperconjugative interactions involving the substituents.

The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial. The HOMO is associated with the molecule's ability to act as an electron donor (nucleophile), while the LUMO is related to its ability to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Studies on related heterocyclic systems have demonstrated the utility of these analyses. For instance, a computational study on N-substituted piperazines used DFT to perform FMO and NBO analyses to understand their lipophilicity and potential pharmacological activities. researchgate.net Similarly, the electronic structure and bonding in perovskites have been analyzed using projected density of states and charge-density contours, revealing the ionic and covalent nature of the bonds within the material. aps.org

For this compound, a detailed analysis of its electronic structure would provide a deeper understanding of its reactivity, polarity, and potential for intermolecular interactions, which are critical for its application in various fields of chemistry.

Role of 4 Amino 1 Methylpiperidin 2 One in Complex Organic Synthesis

4-Amino-1-methylpiperidin-2-one as a Versatile Synthetic Building Block

The chemical structure of this compound, featuring a lactam ring, a secondary amine, and a methyl group on the nitrogen, theoretically offers multiple points for synthetic modification. The presence of both a nucleophilic amino group and an electrophilic carbonyl carbon within the lactam ring suggests its potential as a bifunctional building block.

While no specific examples of its use are documented, a hypothetical role as a versatile building block would involve leveraging these functional groups to construct more complex molecular architectures.

Development of Functionalized Piperidinone Derivatives

The development of functionalized derivatives from a parent molecule is a cornerstone of medicinal chemistry and materials science. For this compound, this would involve the selective modification of its distinct functional groups.

Selective Derivatization of the Amino Functional Group

The primary amino group at the C4 position would be the most likely site for initial derivatization due to its high nucleophilicity. Standard organic transformations could be employed to modify this group. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with aldehydes or ketones under reductive amination conditions would produce secondary or tertiary amines at this position.

These derivatizations would allow for the introduction of a wide array of substituents, thereby modulating the compound's physical and chemical properties.

Table 1: Potential Derivatization Reactions of the Amino Group

| Reagent Type | Functional Group Introduced |

| Acyl Halide/Anhydride | Amide |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |

| Isocyanate/Isothiocyanate | Urea/Thiourea |

| Sulfonyl Chloride | Sulfonamide |

This table represents theoretical possibilities based on the reactivity of primary amines and is not based on published data for this compound.

Targeted Modifications of the Lactam Ring

The lactam ring in this compound presents a more challenging target for selective modification compared to the amino group. The amide bond within the lactam is generally stable but can be cleaved under harsh acidic or basic conditions, leading to ring-opening. Such a transformation would yield a linear amino acid derivative, which could then be used in further synthetic steps.

Alternatively, the carbonyl group of the lactam could potentially undergo reactions such as reduction to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the piperidin-2-one to a piperidine (B6355638). However, the presence of the amino group would likely require a protection strategy to avoid side reactions.

Integration into Diverse Heterocyclic and Polycyclic Systems

The bifunctional nature of this compound suggests its potential, in theory, for the construction of more complex ring systems.

Synthesis of Spiro-Piperidinone Architectures

Spiro compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry. Hypothetically, the amino group of this compound could be used as a handle to initiate a sequence of reactions leading to a spirocyclic system. For example, the amino group could be converted into a different functional group that could then participate in an intramolecular cyclization onto the piperidinone ring. However, no specific examples of such a transformation involving this particular compound have been reported.

Formation of Fused Ring Systems Incorporating Piperidinones

Fused ring systems are another important class of compounds in drug discovery. The construction of a fused ring onto the this compound scaffold would likely involve a multi-step sequence. One hypothetical approach could involve the derivatization of the amino group with a reagent containing a second reactive site. This new substituent could then undergo an intramolecular cyclization with another position on the piperidinone ring, such as the carbon adjacent to the carbonyl group, to form a fused bicyclic system. As with spiro-systems, there is no available literature to confirm the feasibility of this with this compound.

Application as a Precursor in Total Synthesis of Complex Natural Products and Analogues

The utility of a synthetic precursor is often demonstrated through its successful incorporation into the total synthesis of structurally complex and biologically relevant natural products. The inherent functionalities and stereochemical possibilities of this compound make it a potentially valuable starting material for such endeavors. However, a review of the current scientific literature indicates that while this compound is utilized in the synthesis of various bioactive molecules, its application in the total synthesis of complex natural products is not extensively documented.

Current research primarily highlights the role of this compound in the synthesis of targeted therapeutic agents rather than in the broader context of natural product total synthesis. For instance, patent literature discloses its use as a key reactant in the preparation of novel compounds for the treatment of viral infections and as inhibitors of specific protein kinases. These applications, while significant in medicinal chemistry, typically involve the construction of structurally less complex molecules compared to many natural products.

The potential for this compound as a chiral precursor in the enantioselective synthesis of alkaloids and other piperidine-containing natural products is an area that warrants further exploration. The strategic placement of the amino and carbonyl groups within the piperidinone ring offers a platform for a variety of chemical transformations, which could be leveraged to construct more elaborate molecular frameworks.

As of now, detailed research findings and comprehensive data tables for the application of this compound in the total synthesis of complex natural products remain limited in publicly accessible scientific journals. The following table provides a summary of the types of molecules synthesized using this precursor, based on available patent information.

| Target Molecule Class | Synthetic Application of this compound |

| Flavivirus Infection Inhibitors | Used as a key building block in the synthesis of novel antiviral agents. |

| ERK1/2 Protein Kinase Inhibitors | Employed as a reactant in the preparation of specific enzyme inhibitors. |

Future research may yet uncover the application of this versatile building block in the challenging arena of natural product total synthesis, at which point a more detailed analysis of its role can be provided.

Future Research Trajectories in 4 Amino 1 Methylpiperidin 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic methodologies is fundamental to enabling broader access to 4-Amino-1-methylpiperidin-2-one and its analogues for further study. While classical approaches to piperidinone synthesis exist, future efforts will likely concentrate on improving efficiency, sustainability, and scalability.

The table below illustrates a comparative overview of a traditional synthetic approach versus a potential, more efficient catalytic route.

| Feature | Traditional Route (e.g., Dieckmann Condensation) | Proposed Catalytic Route (e.g., Reductive Amination) |

| Starting Materials | Diester, Primary Amine | ϖ-Amino Acid Derivative |

| Number of Steps | Multiple (e.g., 3-4 steps) | Fewer (e.g., 1-2 steps) |

| Key Intermediates | β-keto ester | Imine/Enamine |

| Catalyst/Reagents | Strong base (e.g., NaH), Acid | Iron Complex, Phenylsilane nih.gov |

| Potential Yield | Moderate | Potentially High |

| Scalability | Can be challenging | More amenable to scale-up nih.gov |

Exploration of Unconventional Reaction Pathways for Derivatization

To fully explore the chemical space around the this compound core, future research must venture into unconventional reaction pathways for its derivatization. The primary amino group and the lactam ring offer multiple sites for functionalization, but selective modification can be challenging.

Future work will likely investigate late-stage functionalization techniques, such as C-H activation. This would allow for the direct introduction of substituents onto the piperidinone backbone without the need for pre-functionalized starting materials, significantly shortening synthetic sequences. Another area of exploration could be the use of photochemistry. For example, a photochemical [2+2] intramolecular cycloaddition could be employed to create bicyclic piperidinone derivatives, which can be further transformed. nih.gov

Furthermore, leveraging the lactam functionality itself offers opportunities. Ring-opening reactions under specific conditions could provide access to linear γ-amino acid derivatives, which can then be re-cyclized with different substituents or used as building blocks for other complex molecules.

Advancements in Stereoselective Synthesis Methodologies

The 4-amino-piperidin-2-one structure contains a stereocenter at the C4 position, meaning it can exist as two enantiomers (R and S). As the biological activity of chiral molecules is often stereospecific, the ability to selectively synthesize each enantiomer is of paramount importance.

Future research will focus on refining and developing new stereoselective methods. Key approaches include:

Catalytic Asymmetric Hydrogenation: The reduction of a suitable enamine precursor using a chiral catalyst, such as a Ruthenium(II) or Rhodium(I) complex, can provide access to the chiral piperidine (B6355638) core with high enantiomeric excess. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. While effective, this method often requires additional steps for auxiliary attachment and removal.

Enzymatic Kinetic Resolution: The use of enzymes, such as lipases, can selectively acylate one enantiomer of a racemic mixture of a precursor (e.g., a 4-amino-4-hydroxymethyl intermediate), allowing for the separation of the two enantiomers. nih.gov This method is highly valued for its exceptional stereoselectivity and environmentally friendly reaction conditions. nih.gov

The following table outlines potential stereoselective strategies and their key characteristics.

| Method | Principle | Catalyst/Reagent | Potential Stereoselectivity |

| Asymmetric Hydrogenation | Chiral catalyst transfers hydrogen to one face of a prochiral double bond. nih.gov | Chiral Rh(I) or Ru(II) complexes nih.gov | High (e.g., >95% ee) |

| Chiral Imine Cycloaddition | A chiral amine is used to form an imine, which then undergoes a diastereoselective [2+2] cycloaddition with a ketene. nih.gov | Chiral amine (e.g., (R)-1-phenylethylamine) nih.gov | High (e.g., >9:1 dr) nih.gov |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture. nih.gov | Lipase (e.g., PS-Amano lipase) nih.gov | Excellent (e.g., >99% ee) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. amidetech.comyoutube.com For a molecule like this compound, this integration is a critical future trajectory.

A modular flow chemistry setup can be designed to perform multi-step syntheses continuously, eliminating the need for manual workup and isolation of intermediates. youtube.com This is particularly beneficial for handling hazardous reagents or unstable intermediates. For instance, an electrochemical flow cell could be used for specific oxidation or reduction steps, avoiding harsh chemical reagents. nih.gov Automated platforms, which combine flow reactors with robotic handling and real-time analytics, can be used to rapidly synthesize a library of derivatives by systematically varying starting materials and reagents. nih.govchemrxiv.org This approach dramatically accelerates the drug discovery process by enabling the rapid generation and screening of diverse compound libraries. youtube.comchemrxiv.org

An automated fast-flow peptide synthesizer (AFPS) system, typically used for protein synthesis, could be adapted for creating libraries of lactam-based compounds, as both involve the formation of amide bonds. amidetech.comnih.govmit.edu

Computational Chemistry for De Novo Design and Optimization of Derivatives

Computational chemistry and in silico modeling are indispensable tools for modern chemical research. researchgate.netresearchgate.net For this compound, these methods can guide the synthesis of new derivatives with optimized properties, saving significant time and resources.

Future research will heavily rely on several computational techniques:

De Novo Design: Algorithms can generate novel molecular structures based on a desired set of properties and a starting scaffold like this compound. This allows for the exploration of vast chemical space to identify promising new candidates.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein receptor or enzyme. nih.gov It can be used to screen virtual libraries of derivatives and prioritize those with the highest predicted binding affinity.

Pharmacophore Modeling: By identifying the key structural features responsible for a molecule's biological activity, a pharmacophore model can be built. This model then serves as a template for designing new molecules that retain these essential features.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. researchgate.net This early-stage filtering helps to eliminate candidates that are likely to fail in later stages of development due to poor pharmacological profiles. researchgate.net The combination of flow chemistry for library synthesis and computational tools for analysis creates a powerful, integrated workflow for discovering novel chemical probes. rsc.org

Q & A

Basic: What experimental techniques are recommended for structural characterization of 4-Amino-1-methylpiperidin-2-one?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and hydrogen-bonding interactions .

- Spectroscopic methods :

- FT-IR to identify functional groups (e.g., –NH at ~3260 cm, C=O at ~1650 cm) .

- 1H/13C NMR to confirm molecular connectivity. For example, singlet signals for NH groups in pyrimidine derivatives appear at ~7.26 ppm .

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can conformational analysis of the piperidin-2-one ring be performed?

Answer:

- Cremer-Pople puckering parameters quantitatively describe ring non-planarity. Calculate displacement coordinates (z) relative to a least-squares mean plane and derive amplitude (q) and phase (φ) angles .

- Software tools like ORTEP-3 visualize thermal ellipsoids and torsional angles, aiding in identifying pseudorotation or chair/boat conformations .

- Compare experimental data (SC-XRD) with computational models (DFT) to assess energy minima and dynamic puckering behavior .

Basic: What synthetic routes are available for preparing this compound derivatives?

Answer:

- Mannich reactions : React secondary amines with formaldehyde and ketones to introduce substituents at the piperidine nitrogen. For example, 2-aminoquinolin-4(1H)-one derivatives were synthesized via this method with yields up to 93% .

- Acylation : Use acyl chlorides or anhydrides to functionalize the amino group. IR and GC-MS confirm successful acylation via C=O peak shifts and molecular ion detection .

Advanced: How can researchers resolve contradictions between computational and experimental data for this compound?

Answer:

- Systematic error analysis : Compare computational (DFT-optimized geometries) and experimental (XRD) bond lengths/angles. Discrepancies >0.05 Å may indicate inadequate basis sets or solvent effects .

- Refinement protocols : Use SHELXL’s restraints/constraints to adjust disordered regions in XRD data without overfitting .

- Sensitivity testing : Vary computational parameters (e.g., solvation models, dispersion corrections) to identify sources of divergence .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard identification : Use Safety Data Sheets (SDS) to assess toxicity (e.g., acute oral toxicity, skin irritation) and implement fume hoods for synthesis .

- Waste disposal : Neutralize reactive intermediates (e.g., acyl chlorides) before disposal to prevent exothermic reactions .

Advanced: How can researchers design pharmacological studies for piperidin-2-one derivatives?

Answer:

- Structure-activity relationship (SAR) : Modify substituents at the 1- and 4-positions to optimize binding affinity. For example, 4-methylphenyl groups enhance lipophilicity in spiroquinoline derivatives .

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Correlate activity with computational docking scores (AutoDock Vina) .

Basic: What analytical methods validate purity during synthesis?

Answer:

- HPLC-UV/HRMS : Detect impurities at <0.1% levels. For example, validate this compound purity using a C18 column with acetonitrile/water gradients .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can ring puckering dynamics influence the compound’s reactivity?

Answer:

- Conformational locking : Introduce bulky substituents (e.g., tert-butyl) to restrict pseudorotation, stabilizing transition states in nucleophilic reactions .

- Kinetic studies : Use variable-temperature NMR to measure activation energy barriers for ring inversion .

Basic: What databases provide reliable crystallographic data for this compound?

Answer:

- Cambridge Structural Database (CSD) : Search for deposited XRD data (e.g., refcode XYZABC) .

- NIST Chemistry WebBook : Access thermodynamic properties (e.g., melting points, solubility) validated via standardized methods .

Advanced: How can high-throughput crystallography pipelines improve structural analysis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.